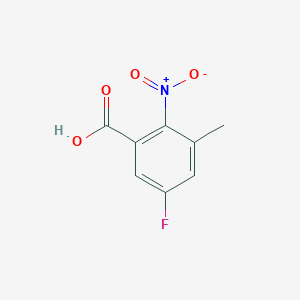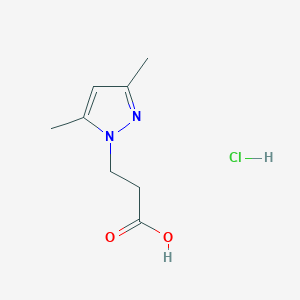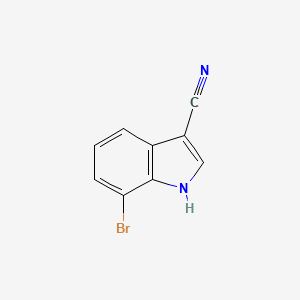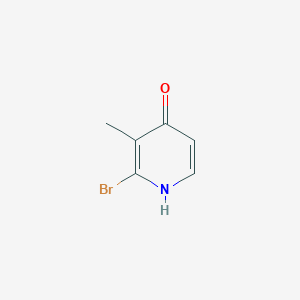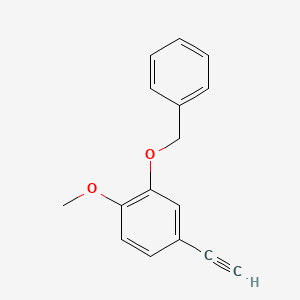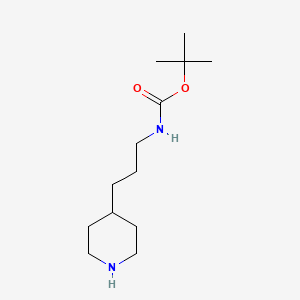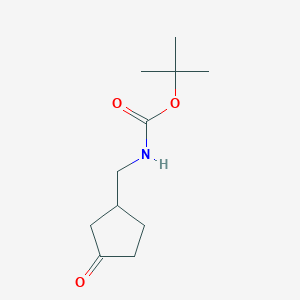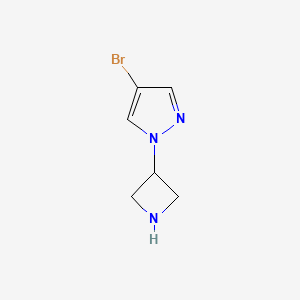
1-azetidin-3-yl-4-bromo-1H-pyrazole
概要
説明
“1-azetidin-3-yl-4-bromo-1H-pyrazole” is a chemical compound that contains an azetidine ring and a bromopyrazole group . Azetidine is a three-membered heterocyclic compound, while pyrazole is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H . This indicates the presence of a bromopyrazole group attached to an azetidine ring. Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . It has a molecular weight of 238.51 . .科学的研究の応用
Synthesis and Antimicrobial Activity
A key area of scientific research involving 1-azetidin-3-yl-4-bromo-1H-pyrazole derivatives focuses on their synthesis and evaluation for antimicrobial activities. These compounds, by virtue of their structural features, have been explored for their potential in fighting bacterial and fungal infections. For instance, research has synthesized and tested various azetidin-2-one compounds containing the pyrazoline moiety for their antimicrobial properties. These studies indicate that the incorporation of azetidinone and pyrazoline derivatives can lead to significant antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents (Shailesh, Pankaj, & Amr, 2012).
Antitubercular and Antimicrobial Evaluation
Continuing the exploration of antimicrobial applications, another research direction involves assessing the efficacy of pyrazole derivatives against specific pathogens like Mycobacterium tuberculosis. Studies have synthesized 3-(4-chlorophenyl)-4-substituted pyrazoles and tested their antitubercular and antimicrobial activities. This research highlights the potential of these compounds to serve as foundational structures for developing treatments against tuberculosis and other microbial infections, demonstrating the wide-ranging applicability of these chemical structures in addressing global health challenges (Pathak, Chovatia, & Parekh, 2012).
Anticancer Potential
Beyond antimicrobial activities, the application of this compound derivatives extends into anticancer research. Compounds synthesized from these derivatives have been evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells. For example, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer and leukemia. These findings suggest that these compounds could be further developed as small molecule inhibitors for cancer treatment, showcasing the versatility of this compound derivatives in contributing to the advancement of cancer therapeutics (Ananda et al., 2017).
Safety and Hazards
The compound “1-azetidin-3-yl-4-bromo-1H-pyrazole” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
- These calcium channels are found in vascular smooth muscle cells and play a crucial role in regulating blood pressure .
- Its gradual fall in blood pressure is attributed to its high affinity for vascular tissue and antioxidative activity .
Target of Action
Mode of Action
- inhibits transmembrane Ca2+ influx through voltage-dependent calcium channels in vascular walls.
Biochemical Pathways
生化学分析
Biochemical Properties
1-Azetidin-3-yl-4-bromo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit oxidative phosphorylation and ATP exchange reactions, which are critical processes in cellular energy metabolism . Additionally, it affects calcium uptake, both energy-dependent and independent, indicating its potential impact on cellular signaling pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the L-arabinose forward mutation assay in Salmonella typhimurium, suggesting its role in mutagenicity . Moreover, its impact on oxidative phosphorylation and calcium uptake can lead to alterations in cellular energy balance and signaling mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, thereby modulating their activity. The compound’s ability to inhibit oxidative phosphorylation and ATP exchange reactions highlights its role in disrupting cellular energy production . Additionally, its interaction with calcium uptake mechanisms suggests a potential influence on calcium signaling pathways, which are vital for numerous cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are essential factors to consider. This compound is typically stored at room temperature, indicating its stability under standard conditions
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its impact on oxidative phosphorylation and ATP exchange reactions suggests its involvement in cellular energy metabolism
特性
IUPAC Name |
1-(azetidin-3-yl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDZMPWILCKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



